molecular formula C21H15N3O B11679090 N'-(9-anthrylmethylene)isonicotinohydrazide

N'-(9-anthrylmethylene)isonicotinohydrazide

Cat. No.: B11679090
M. Wt: 325.4 g/mol
InChI Key: SFZNDNWHTDVIPK-OEAKJJBVSA-N
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Description

N’-(9-anthrylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C21H15N3O It is known for its unique structure, which includes an anthracene moiety linked to an isonicotinohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-anthrylmethylene)isonicotinohydrazide typically involves the condensation reaction between 9-anthraldehyde and isonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(9-anthrylmethylene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(9-anthrylmethylene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding anthraquinone derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(9-anthrylmethylene)isonicotinohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with cellular components, leading to the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(9-anthrylmethylene)isonicotinohydrazide is unique due to its combination of the anthracene and isonicotinohydrazide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C21H15N3O/c25-21(15-9-11-22-12-10-15)24-23-14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-14H,(H,24,25)/b23-14+

InChI Key

SFZNDNWHTDVIPK-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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